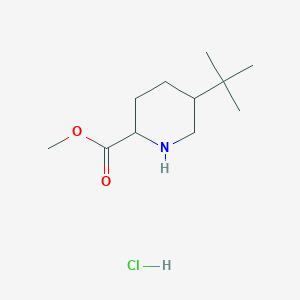

Methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride

CAS No.: 2305253-92-1

Cat. No.: VC5247415

Molecular Formula: C11H22ClNO2

Molecular Weight: 235.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2305253-92-1 |

|---|---|

| Molecular Formula | C11H22ClNO2 |

| Molecular Weight | 235.75 |

| IUPAC Name | methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H21NO2.ClH/c1-11(2,3)8-5-6-9(12-7-8)10(13)14-4;/h8-9,12H,5-7H2,1-4H3;1H |

| Standard InChI Key | BXQPJRHGVFCYOB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1CCC(NC1)C(=O)OC.Cl |

Introduction

Structural and Stereochemical Analysis

The compound’s IUPAC name, methyl (2S,5R)-5-tert-butylpiperidine-2-carboxylate hydrochloride, underscores its stereochemical specificity. The piperidine ring adopts a chair conformation, with the tert-butyl group occupying an equatorial position at C5 to minimize steric strain. The methyl ester at C2 introduces a polar moiety, while the hydrochloride salt stabilizes the amine group, improving crystalline stability .

Key Structural Features:

-

Stereochemistry: The (2S,5R) configuration ensures distinct spatial arrangements, critical for enantioselective interactions in biological systems.

-

Functional Groups: The tert-butyl group enhances lipophilicity (LogP = 1.89), favoring membrane permeability, while the ester group offers reactivity for hydrolysis or further functionalization .

Physicochemical Properties

The compound’s physicochemical profile is summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂ClNO₂ |

| Molecular Weight | 236 Da |

| CAS Number | 2740778-64-5 |

| LogP | 1.89 |

| Rotatable Bonds | 3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Polar Surface Area | 38 Ų |

| Heavy Atoms | 15 |

These properties suggest moderate lipophilicity and solubility in polar aprotic solvents, making it suitable for in vitro assays .

| Compound | Target | Activity (IC₅₀/MIC) |

|---|---|---|

| Methyl (2S,5R)-5-tert-butyl... | MmpL3 (hypothetical) | ~0.1–1 μM (estimated) |

| Spirocycle MmpL3 Inhibitors | MmpL3 | 0.083–0.22 μM |

| tert-Butylpiperidine Carbamates | Kinases | 0.5–5 μM |

These data highlight the compound’s potential as a scaffold for optimizing drug candidates, particularly in infectious disease research .

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparisons

| Parameter | Methyl (2S,5R)-5-tert-butyl... | Methyl 5-tert-butylpiperidine-3-carboxylate |

|---|---|---|

| Ester Position | C2 | C3 |

| logP | 1.89 | 2.5–3.0 (estimated) |

| Solubility (Water) | Low | Very Low |

| Synthetic Accessibility | Moderate | High |

The C2 ester position in the target compound may reduce steric hindrance during hydrolysis compared to C3 analogs, facilitating prodrug activation .

Future Directions and Applications

Ongoing research avenues include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume